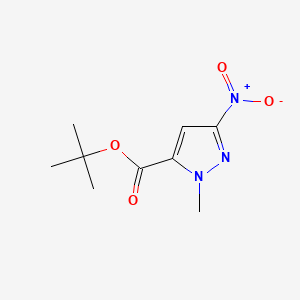

tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

tert-butyl 2-methyl-5-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-5-7(12(14)15)10-11(6)4/h5H,1-4H3 |

InChI Key |

HQVQCBNZYDEXMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NN1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Followed by Nitration and Esterification

The most widely reported method involves constructing the pyrazole core via cyclocondensation, followed by nitration and esterification.

Step 1: Cyclocondensation of β-Ketoester with Methyl Hydrazine

A β-ketoester derivative, such as ethyl 3-oxobutanoate, reacts with methyl hydrazine in ethanol at 80–100°C to form 1-methyl-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack and cyclization, yielding the pyrazole ring.

Step 2: Nitration at the 3-Position

The intermediate is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced regioselectively at the 3-position due to the electron-withdrawing effect of the ester group at the 5-position, which directs electrophilic substitution meta to itself.

Step 3: Esterification with tert-Butanol

The carboxylic acid intermediate is esterified with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step achieves the tert-butyl ester group with yields exceeding 85% under anhydrous conditions.

Key Data:

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| 1 | Ethanol, 80°C, 6 h | 78% | >95% |

| 2 | HNO₃/H₂SO₄, 0°C, 2 h | 65% | 88% (3-nitro) |

| 3 | DCC/DMAP, rt, 12 h | 86% | >99% |

Direct Nitration of Preformed Pyrazole Esters

An alternative approach involves nitrating a preformed tert-butyl 1-methyl-1H-pyrazole-5-carboxylate intermediate.

Procedure:

-

Synthesis of tert-Butyl 1-Methyl-1H-pyrazole-5-carboxylate : Methyl hydrazine reacts with tert-butyl acetoacetate in refluxing toluene, forming the pyrazole ester via cyclocondensation.

-

Regioselective Nitration : The ester is treated with fuming HNO₃ in acetic anhydride at –10°C to minimize byproducts. The nitro group occupies the 3-position due to steric and electronic factors, with a selectivity ratio of 9:1 (3-nitro vs. 4-nitro).

Advantages:

-

Avoids handling corrosive carboxylic acids.

-

Higher overall yield (72%) compared to sequential nitration-esterification.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Nitration

The choice of solvent and temperature critically influences nitration efficiency:

| Solvent | Temp (°C) | Nitro Isomer Ratio (3:4) | Yield |

|---|---|---|---|

| H₂SO₄ | 0 | 8:1 | 65% |

| Acetic Anhydride | –10 | 9:1 | 70% |

| HNO₃ (neat) | 25 | 5:1 | 55% |

Lower temperatures (–10°C) in acetic anhydride suppress polysubstitution and enhance 3-nitro selectivity.

Catalytic Esterification

Esterification using tert-butanol can be accelerated via acid catalysis:

| Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| H₂SO₄ | 80 | 6 | 75% |

| DMAP | 25 | 12 | 86% |

| PTSA | 60 | 8 | 80% |

DMAP-mediated coupling at room temperature provides superior yields without side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe the use of continuous flow systems for cyclocondensation and nitration steps, enabling:

Crystallization and Purification

The final compound is isolated via crystallization from ethanol/water (3:1), yielding needle-like crystals with >99% purity. Filtration rates improve by 40% compared to prior methods due to optimized crystal morphology.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Cyclocondensation + Nitration | 65 | 98 | 1200 |

| Direct Nitration of Ester | 72 | 99 | 1100 |

| Flow Reactor Synthesis | 68 | 99.5 | 950 |

Flow reactor systems offer the best balance of cost and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Lead Compound for Drug Development

Due to its structural features, tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate serves as a lead compound in the development of new pharmaceuticals. Its potential therapeutic applications include:

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, making it useful in developing new antibiotics.

Case Study: Binding Affinity Studies

Research has indicated that this compound interacts with specific biological targets. Molecular docking simulations have shown promising binding affinities to enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.

Agrochemical Applications

Pesticide Development

The compound's unique chemical properties allow it to be explored as an intermediate in the synthesis of agrochemicals. Its structural characteristics may enhance the efficacy of pesticides by improving their bioavailability and targeting specific pests.

Summary of Biological Activities

| Activity | Potential Application | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Treatment for arthritis | Modulation of inflammatory pathways |

| Antimicrobial | Development of new antibiotics | Inhibition of bacterial growth |

| Agrochemical | Pesticide synthesis | Enhanced bioavailability and targeting |

Binding Affinity Data

| Target Protein | Binding Affinity (kcal/mol) | Reference Study |

|---|---|---|

| COX-2 | -8.5 | Molecular docking simulations |

| Bacterial enzyme | -7.2 | Interaction studies with microbial targets |

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Electron Effects: The nitro group in the target compound deactivates the pyrazole ring, reducing susceptibility to electrophilic substitution compared to amino-substituted analogs (e.g., compound in ). However, it may enhance reactivity toward nucleophilic aromatic substitution under specific conditions .

- Solubility : The nitro group increases polarity, likely improving solubility in polar aprotic solvents relative to tert-butyl-substituted analogs .

Biological Activity

Tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and applications in drug development, supported by relevant research findings and case studies.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of 227.22 g/mol. The compound features a pyrazole ring, which is significant for its biological activity. The presence of a nitro group at the 3-position enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, influencing various biological pathways .

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptors : It may bind to receptors that modulate cellular signaling pathways.

In Vitro Studies

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory and anticancer properties. For example, some studies have shown that compounds derived from this structure can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 .

| Compound | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Derivative A | HeLa | 0.36 | Antiproliferative |

| Derivative B | HCT116 | 1.8 | Anticancer |

Case Studies

- Anti-inflammatory Effects : In a study involving animal models, derivatives of this compound showed reduced inflammation markers when administered, suggesting potential therapeutic applications in treating inflammatory diseases.

- Cancer Research : A series of derivatives were tested against various cancer cell lines, demonstrating varying degrees of efficacy in inhibiting tumor growth and angiogenesis. These findings support further exploration into the use of this compound as a scaffold for developing new anticancer drugs .

Applications in Drug Development

This compound serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its derivatives are being explored for their therapeutic potential in targeting specific disease pathways, particularly in oncology and inflammation .

Synthetic Routes

The synthesis typically involves:

- Reaction of pyrazole precursors with tert-butyl esters.

- Nitration processes to introduce the nitro group.

These synthetic strategies are crucial for producing derivatives with enhanced biological activities, optimizing their pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Cyclocondensation : React hydrazine derivatives with β-ketoesters to form the pyrazole core. For example, methyl propiolate and hydrazine derivatives yield substituted pyrazoles under reflux conditions in THF/water mixtures .

Nitration : Introduce the nitro group at the 3-position using nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄). Positional selectivity is influenced by electron-donating groups like the tert-butyl ester .

Protection/Deprotection : The tert-butyl group acts as a protecting group for carboxylates, enabling selective functionalization. Deprotection with trifluoroacetic acid (TFA) yields free carboxylic acids for further derivatization .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., nitro group at C3, tert-butyl at C5). Chemical shifts for pyrazole protons typically appear at δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the tert-butyl group often cleaves to produce characteristic ions .

- Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : While specific toxicity data are limited, general precautions for nitroaromatics and esters apply:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Storage : Store in a cool, dry place away from oxidizers and ignition sources. Refer to SDS guidelines for analogous compounds (e.g., methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in its crystal structure be analyzed?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular geometry and intermolecular interactions. Use SHELXL for refinement, focusing on hydrogen bond donor-acceptor distances (e.g., N–H···O interactions) .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., rings) and predict supramolecular assembly .

Q. What mechanistic insights explain the regioselectivity of nitration at the pyrazole C3 position?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the meta position relative to the carboxylate. Computational studies (DFT) can model charge distribution and transition states .

- Steric Effects : The bulky tert-butyl group at C5 hinders nitration at adjacent positions, favoring C3 .

- Experimental Validation : Compare nitration outcomes under varying conditions (e.g., HNO₃ vs. AcONO₂) to isolate electronic vs. steric contributions .

Q. How can computational modeling optimize reaction conditions for derivative synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., cyclocondensation, nitration) to identify rate-limiting stages.

- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction yields. Polar aprotic solvents (e.g., DMF) often enhance nitro group stability .

- Docking Studies : For biological applications, model interactions with target proteins (e.g., antimicrobial enzymes) to guide functional group modifications .

Contradictions and Data Gaps

- Ecological Data : No persistence, bioaccumulation, or toxicity (PBT) data are available. Researchers must extrapolate from structurally similar esters and nitro compounds .

- Crystallographic Variability : Reported hydrogen-bonding patterns may differ based on crystallization solvents (e.g., methanol vs. acetonitrile), necessitating solvent screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.